4,5,6,7,8,8a-hexahydro-1H-azulen-2-one
Overview
Description
4,5,6,7,8,8a-hexahydro-1H-azulen-2-one is an organic compound with the molecular formula C₁₀H₁₄O. It is a bicyclic ketone, specifically a derivative of azulene, which is known for its unique structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6,7,8,8a-hexahydro-1H-azulen-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the hydrogenation of azulene derivatives. The reaction conditions often require the use of catalysts such as palladium on carbon (Pd/C) and hydrogen gas under controlled pressure and temperature .
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrogenation processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yield and purity of the product. The use of advanced catalytic systems and optimization of reaction parameters are crucial for efficient industrial synthesis .
Chemical Reactions Analysis
Types of Reactions
4,5,6,7,8,8a-hexahydro-1H-azulen-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can further hydrogenate the compound to form fully saturated derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are introduced at specific positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of catalysts like Pd/C is commonly used.
Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce fully saturated hydrocarbons. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
4,5,6,7,8,8a-hexahydro-1H-azulen-2-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4,5,6,7,8,8a-hexahydro-1H-azulen-2-one involves its interaction with specific molecular targets and pathways. For instance, its derivatives may inhibit certain enzymes or receptors, leading to biological effects such as antimicrobial activity. The exact pathways and targets depend on the specific derivative and its intended application .
Comparison with Similar Compounds
Similar Compounds
3-methyl-4,5,6,7,8,8a-hexahydro-1H-azulen-2-one: A methylated derivative with similar structural features.
8-methylenbicyclo<5.3.0>dec-7-en-8-on: Another structurally related compound with different functional groups.
Uniqueness
4,5,6,7,8,8a-hexahydro-1H-azulen-2-one is unique due to its specific bicyclic structure and the presence of a ketone functional group. This combination imparts distinct chemical and physical properties, making it valuable for various applications. Its ability to undergo diverse chemical reactions and form a wide range of derivatives further enhances its significance in scientific research and industrial applications .
Properties
IUPAC Name |
4,5,6,7,8,8a-hexahydro-1H-azulen-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O/c11-10-6-8-4-2-1-3-5-9(8)7-10/h6,9H,1-5,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPTBBUOSXDRPJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2CC(=O)C=C2CC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30470232 | |
Record name | 2(1H)-Azulenone, 4,5,6,7,8,8a-hexahydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30470232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61154-46-9 | |
Record name | 2(1H)-Azulenone, 4,5,6,7,8,8a-hexahydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30470232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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